3-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide
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Description
3-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H15FN2O3S2 and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
3-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide derivatives have been explored for their use in developing fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their fluorescence arises from intramolecular charge transfer. The unique fluorescence-environment dependence, long emission wavelength, high fluorescence quantum yields, and large Stokes shift make these derivatives ideal for developing ultrasensitive fluorescent molecular probes to study biological events and processes (Diwu et al., 1997).
Antibacterial Activity
Research on sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to this compound, has indicated significant antibacterial activities against rice bacterial leaf blight. These compounds not only show potential in controlling agricultural diseases but also enhance plant resistance through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities in rice, highlighting their relevance in agriculture and plant sciences (Li Shi et al., 2015).
Materials Science Applications
In materials science, sulfone derivatives have been utilized in the synthesis of sulfonated polytriazoles with potential applications as proton exchange membranes for fuel cells. These materials exhibit high molecular weights, good solubility, film-forming capabilities, and high thermal and chemical stabilities. The fluorinated versions of these polytriazoles show promising proton conductivities, making them interesting candidates for fuel cell applications (Asheesh Singh et al., 2014).
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c19-14-6-8-15(9-7-14)26(23,24)11-10-17(22)21-18-20-16(12-25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVRXFRSFQERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.